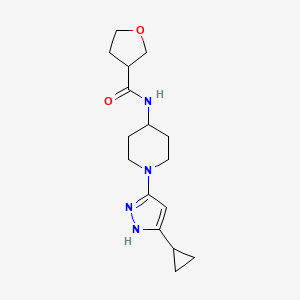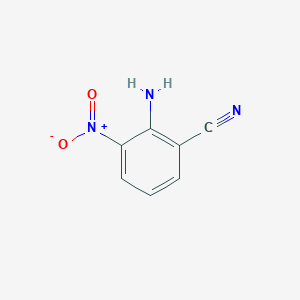![molecular formula C18H20N4O3 B2612200 (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034273-24-8](/img/structure/B2612200.png)
(2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a derivative of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one . It is a complex organic compound that exhibits inhibitory activity against certain kinases, making it potentially useful as a prophylactic and/or therapeutic agent for diseases associated with these kinases, particularly cancer .
Molecular Structure Analysis
The molecular structure of this compound involves a 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one core structure, with a 2-methoxyphenyl group and a morpholino group attached . The exact arrangement of these groups can influence the compound’s properties and biological activity .
Physical And Chemical Properties Analysis
The compound (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has a molecular weight of 221.25 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.
科学的研究の応用
Imaging Agent in Parkinson's Disease Research
The chemical compound (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone and its derivatives have been explored in the context of Parkinson's disease research. A study highlighted the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for visualizing the LRRK2 enzyme in Parkinson's disease. This synthesis involved a multi-step process culminating in the production of a tracer with high radiochemical yield and purity, indicating its potential for aiding in the diagnosis and understanding of Parkinson's disease (Min Wang et al., 2017).
Structural Analyses and Synthesis Studies
The structural characteristics and synthesis pathways of similar compounds have been extensively studied. For example, research on the reduction of acylpyrroles provided insights into new synthesis methods for pyrrolo[1,2-b]cinnolin-10-one, a compound structurally related to (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (A. Kimbaris & G. Varvounis, 2000). This research contributes to the broader understanding of synthetic pathways and structural analyses relevant to compounds like (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone.
Exploratory Studies on Related Compounds
Exploratory studies have also investigated the defluorination of related compounds, such as morpholinofluorophenyloxazolidinone, under various conditions. These studies offer insights into potential reaction mechanisms and photodegradation pathways that could influence the stability and utility of similar compounds in medicinal chemistry and drug development (E. Fasani et al., 2008).
作用機序
This compound exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . This suggests that it may act by binding to these kinases and inhibiting their activity, although the exact mechanism of action is not detailed in the available resources .
将来の方向性
The compound (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone shows potential as a therapeutic agent for diseases associated with certain kinases . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its efficacy and safety in preclinical and clinical studies.
特性
IUPAC Name |
(2-methoxyphenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-24-16-5-3-2-4-14(16)17(23)22-11-13-10-19-18(20-15(13)12-22)21-6-8-25-9-7-21/h2-5,10H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXDYAIYUNAVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2612117.png)
![2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2612119.png)
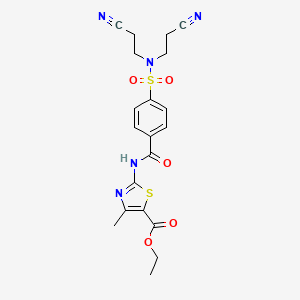
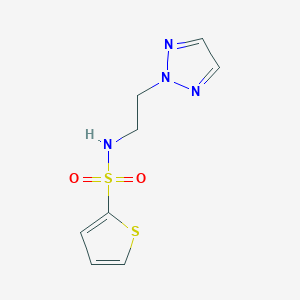
![N-[3-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]but-2-ynamide](/img/structure/B2612123.png)
![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2612124.png)
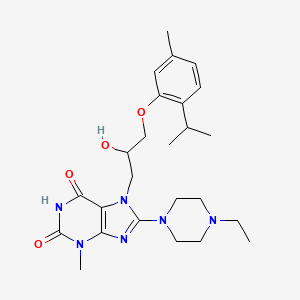

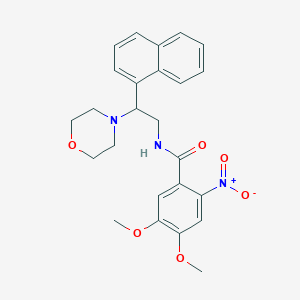
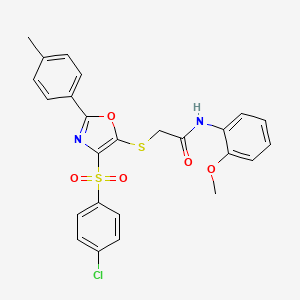
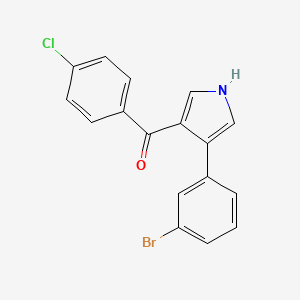
![Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2612137.png)
